

# Abivertinib Maleate: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Abivertinib is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, as well as Bruton's tyrosine kinase (BTK). This dual inhibitory activity gives Abivertinib a unique pharmacological profile with therapeutic potential in both non-small cell lung cancer (NSCLC) and various B-cell malignancies. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key experimental data, and clinical development status of **Abivertinib maleate**.

#### **Chemical and Physical Properties**

**Abivertinib maleate** has been synthesized in various forms, including anhydrous, monomaleate, and dihydrate maleate salts. The chemical identifiers for these forms are detailed below.



| Property          | Abivertinib (Free<br>Base) | Abivertinib Maleate          | Abivertinib Maleate<br>Dihydrate |
|-------------------|----------------------------|------------------------------|----------------------------------|
| CAS Number        | 1557267-42-1[1]            | 1557268-88-8[1][2][3]<br>[4] | 1822357-78-7[1]                  |
| Molecular Formula | C26H26FN7O2[1]             | СзоНзоFN7О6[3]               | C30H34FN7O8[5]                   |
| Molecular Weight  | 487.53 g/mol [1]           | 603.60 g/mol [2][3]          | 639.6 g/mol [5]                  |

### **Mechanism of Action and Signaling Pathways**

Abivertinib exerts its therapeutic effects through the irreversible inhibition of key signaling proteins involved in cancer cell proliferation and survival.

#### **EGFR Inhibition in Non-Small Cell Lung Cancer**

Abivertinib is a third-generation EGFR-TKI designed to overcome resistance to earlier-generation inhibitors in NSCLC.[2][6] It selectively targets common activating EGFR mutations (e.g., L858R and exon 19 deletions) and the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance.[2][6] By covalently binding to a cysteine residue in the ATP-binding site of mutant EGFR, Abivertinib irreversibly blocks its kinase activity.[4][7] This inhibition prevents the autophosphorylation of EGFR and subsequently abrogates downstream signaling through pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][8]





Click to download full resolution via product page

**Figure 1:** EGFR Signaling Pathway Inhibition by Abivertinib.

#### BTK Inhibition in B-Cell Malignancies and Inflammation

In addition to its effects on EGFR, Abivertinib is also a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3][9] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation. [10] By inhibiting BTK, Abivertinib disrupts the BCR signaling cascade, leading to apoptosis in malignant B-cells.[1][9] This mechanism of action is being explored in clinical trials for B-cell lymphomas.[2] Furthermore, BTK plays a role in inflammatory responses, and Abivertinib's ability to inhibit BTK has led to its investigation in conditions characterized by cytokine storms, such as severe COVID-19.[3][11]



Click to download full resolution via product page

Figure 2: BTK Signaling Pathway Inhibition by Abivertinib.

#### **Preclinical Efficacy**

Abivertinib has demonstrated potent and selective inhibitory activity in a variety of preclinical models.



| Target                        | IC <sub>50</sub> (nM) | Cell Line/System |
|-------------------------------|-----------------------|------------------|
| EGFR L858R                    | 0.18[1]               | Enzyme Assay     |
| EGFR T790M                    | 0.18[1]               | Enzyme Assay     |
| Wild-Type EGFR                | 7.68[1]               | Enzyme Assay     |
| p-EGFR (NCI-H1975 cells)      | 7.3[1]                | Cell-based Assay |
| p-EGFR (NIH/3T3_TC32T8 cells) | 2.8[1]                | Cell-based Assay |

IC50: Half-maximal inhibitory concentration

The data indicate that Abivertinib is highly potent against mutant forms of EGFR while showing significantly less activity against the wild-type receptor, suggesting a favorable therapeutic window.[1]

### **Clinical Development**

Abivertinib has undergone extensive clinical investigation, primarily in patients with NSCLC who have developed resistance to first-line EGFR-TKI therapy.

#### Phase I/II Study in NSCLC (NCT02330367)

A multicenter, open-label Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and efficacy of Abivertinib in patients with advanced NSCLC who progressed after prior EGFR-TKI therapy and were positive for the T790M mutation.[5][12]

#### **Key Findings:**

- Recommended Phase II Dose (RP2D): 300 mg twice daily.[5][12][13]
- Objective Response Rate (ORR): 52.2% in response-evaluable patients.[5][13]
- Disease Control Rate (DCR): 88.0%.[5][13]
- Median Progression-Free Survival (PFS): 7.5 months.[5][13]



• Median Overall Survival (OS): 24.9 months.[13]

The study concluded that Abivertinib demonstrated favorable clinical efficacy with a manageable safety profile in this patient population.[5][13]



Click to download full resolution via product page

Figure 3: Workflow of the Phase I/II Clinical Trial for Abivertinib in NSCLC.

#### **Experimental Protocols**



The following sections outline the general methodologies for key experiments used to characterize the activity of Abivertinib.

#### **Kinase Inhibition Assay (EGFR/BTK)**

The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using a kinase assay, such as the ADP-Glo™ Kinase Assay.

- Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant human EGFR T790M or BTK), a suitable substrate (e.g., a poly-peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- Inhibitor Addition: Serial dilutions of **Abivertinib maleate** are added to the reaction mixture.
- Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. In the ADP-Glo<sup>™</sup> assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is quantified via a luciferase-based luminescence reaction.
- Data Analysis: The luminescence signal is measured using a plate reader. The IC<sub>50</sub> value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

#### **Cell-Based EGFR Phosphorylation Assay (Western Blot)**

This assay measures the ability of Abivertinib to inhibit EGFR autophosphorylation in cancer cell lines.

- Cell Culture and Treatment: Human cancer cells expressing mutant EGFR (e.g., NCI-H1975, which harbors L858R and T790M mutations) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of Abivertinib for a specified time (e.g., 2 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS)
  and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and
  phosphatase inhibitors.



- Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., at tyrosine 1068). The membrane is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., β-actin). Densitometry is used to quantify the band intensities and determine the extent of p-EGFR inhibition.[1]

#### **Cell Viability Assay (MTT Assay)**

The cytotoxic effect of Abivertinib on cancer cells is commonly assessed using a cell viability assay such as the MTT assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of Abivertinib and incubated for a specified period (e.g., 72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
   (MTT) is added to each well and incubated for 1-4 hours. Metabolically active cells reduce
   the yellow MTT to purple formazan crystals.
- Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.



- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
- Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.

#### Conclusion

Abivertinib maleate is a promising dual inhibitor of mutant EGFR and BTK with a well-defined mechanism of action and demonstrated clinical efficacy in T790M-positive NSCLC. Its unique dual-targeting capability also presents therapeutic opportunities in B-cell malignancies and potentially in inflammatory conditions. The data summarized in this whitepaper provide a solid foundation for further research and development of Abivertinib as a valuable targeted therapy in oncology and beyond.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. aceatherapeutics.com [aceatherapeutics.com]
- 7. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]



- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- To cite this document: BenchChem. [Abivertinib Maleate: A Technical Whitepaper for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860127#abivertinib-maleate-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com